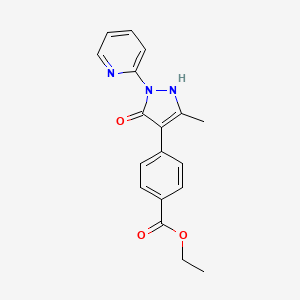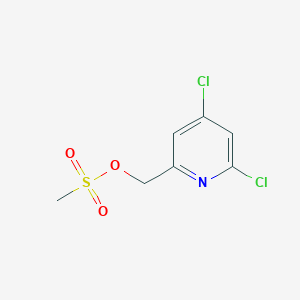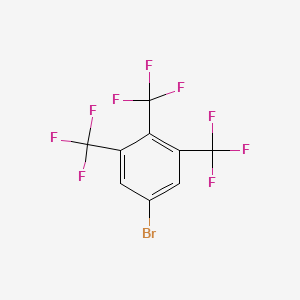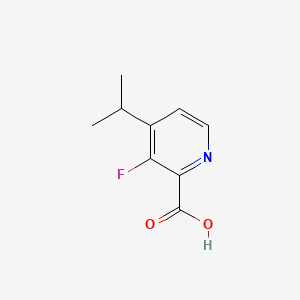
3-Fluoro-4-isopropylpicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-isopropylpicolinic acid: is a chemical compound with the molecular formula C9H10FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom and the hydrogen atom at the 4-position is replaced by an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated picolinic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted at elevated temperatures.
Industrial Production Methods: Industrial production of 3-Fluoro-4-isopropylpicolinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions: 3-Fluoro-4-isopropylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, 3-Fluoro-4-isopropylpicolinic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making this compound a valuable tool in drug discovery and development.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine can enhance the binding affinity and selectivity of drugs to their targets, potentially leading to more effective treatments.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as intermediates in the synthesis of active ingredients.
作用机制
The mechanism of action of 3-Fluoro-4-isopropylpicolinic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors. The isopropyl group can also affect the compound’s hydrophobicity and binding affinity. These interactions can modulate various molecular targets and pathways, leading to the desired biological effects.
相似化合物的比较
3-Fluoropicolinic acid: Similar structure but lacks the isopropyl group.
4-Isopropylpicolinic acid: Similar structure but lacks the fluorine atom.
3-Chloro-4-isopropylpicolinic acid: Similar structure with chlorine instead of fluorine.
Uniqueness: 3-Fluoro-4-isopropylpicolinic acid is unique due to the presence of both fluorine and isopropyl groups. This combination can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
属性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC 名称 |
3-fluoro-4-propan-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(2)6-3-4-11-8(7(6)10)9(12)13/h3-5H,1-2H3,(H,12,13) |
InChI 键 |
NNUOOUXBYAAXOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=NC=C1)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


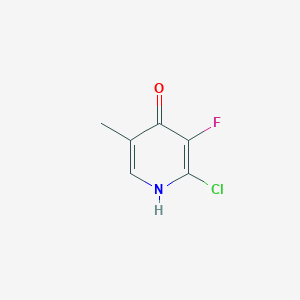
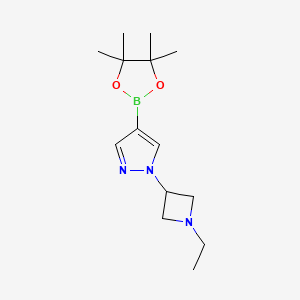
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)

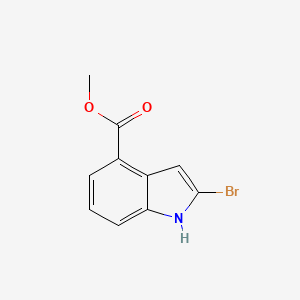
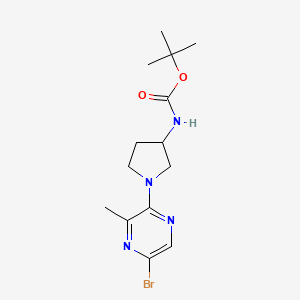
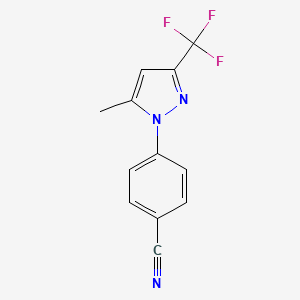
![4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone](/img/structure/B13925842.png)
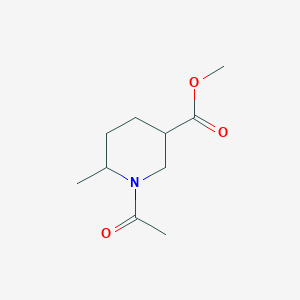
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid](/img/structure/B13925849.png)

